molecular formula C10H10FNO2 B14768279 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one

1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one

Cat. No.: B14768279
M. Wt: 195.19 g/mol
InChI Key: YZJRTPUKSYXAQJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a fluorophenyl group attached to a hydroxypyrrolidinone ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-hydroxypyrrolidin-2-one

InChI

InChI=1S/C10H10FNO2/c11-7-1-3-8(4-2-7)12-6-5-9(13)10(12)14/h1-4,9,13H,5-6H2

InChI Key

YZJRTPUKSYXAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1O)C2=CC=C(C=C2)F

Origin of Product

United States

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